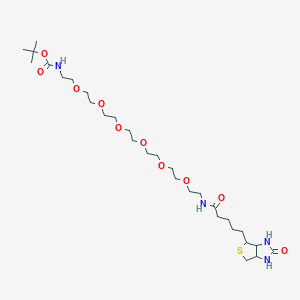

Biotin-PEG6-CH2CH2NHBoc

Description

Significance of Biotinylation in Modern Biomedical Research

Biotinylation is the process of covalently attaching biotin (B1667282), a small, water-soluble vitamin (B7), to other molecules such as proteins, nucleic acids, or antibodies. creative-proteomics.comnews-medical.net This technique is a cornerstone of modern biomedical research due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.comthermofisher.com This high-affinity binding is rapid and stable under a wide range of pH, temperature, and denaturing conditions. thermofisher.com

The small size of the biotin molecule minimizes the risk of interfering with the normal biological function of the labeled molecule. thermofisher.com This "tagging" allows for the detection, purification, and immobilization of biotinylated molecules with high sensitivity and specificity. creative-proteomics.comexcedr.com Common applications of biotinylation include:

Immunoassays: Techniques like ELISA and Western blotting utilize biotinylated antibodies for the sensitive detection of target proteins. thermofisher.comexcedr.com

Protein Purification: Biotin-tagged proteins can be efficiently isolated from complex mixtures using avidin or streptavidin-conjugated matrices. excedr.com

Cellular Labeling and Tracking: Biotinylation enables the labeling of specific cell surface proteins for visualization and tracking studies. creative-proteomics.com

Nucleic Acid Research: Biotinylated probes are used in techniques such as in situ hybridization to detect specific DNA or RNA sequences.

Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Bioconjugate System Properties

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used in bioconjugation, a process known as PEGylation. biosynth.commdpi.comsigmaaldrich.com The incorporation of a PEG spacer into a bioconjugate offers several advantages that enhance its properties for biomedical applications. biosynth.comaxispharm.compurepeg.com

Reduction of Non-Specific Interactions and Improved Biocompatibility in Bioconjugates

The flexible and mobile nature of PEG chains creates a steric hindrance effect, forming a protective layer around the conjugated molecule. biosynth.comnih.gov This "stealth" effect shields the molecule from interactions with other biomolecules, such as proteases and opsonins, which can lead to degradation and rapid clearance from the body. nih.govnih.gov By reducing these non-specific interactions, PEGylation can:

Decrease immunogenicity: The PEG shield can mask antigenic sites on the molecule, reducing the likelihood of an immune response. mdpi.comaxispharm.com

Prolong circulation time: By evading the mononuclear phagocyte system, PEGylated molecules can remain in circulation for longer periods, increasing their therapeutic window. mdpi.comnih.gov

Structural and Functional Advantages of the Biotin-PEG-Amine Precursor Architecture

The Biotin-PEG-Amine architecture, as seen in Biotin-PEG6-CH2CH2NHBoc, provides a versatile platform for creating complex bioconjugates. axispharm.compurepeg.com This structure combines the specific targeting capabilities of biotin with the beneficial properties of the PEG linker, while the amine group offers a reactive handle for further modification. biochempeg.comlumiprobe.com

The key structural components and their functions are:

Biotin: Provides a high-affinity tag for binding to avidin or streptavidin. thermofisher.com

PEG6 Spacer: A hexaethylene glycol linker that enhances solubility, reduces steric hindrance between the biotin and the conjugated molecule, and improves biocompatibility. broadpharm.com The defined length of the monodisperse PEG6 linker allows for precise control over the distance between the biotin and the target molecule. msesupplies.commiamivalleyjails.org

Boc-Protected Amine (CH2CH2NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. nih.gov Its presence allows for the selective reaction of other functional groups on the molecule. The Boc group can be easily removed under acidic conditions to reveal a primary amine. This primary amine then serves as a versatile reactive site for conjugation to a wide range of molecules, including proteins, peptides, and other small molecules, through various chemical reactions. lumiprobe.com

This modular design allows for a stepwise and controlled approach to bioconjugation, making it a valuable tool for developing targeted drug delivery systems, diagnostic probes, and other advanced biomedical materials.

Overview of Academic Research Paradigms Utilizing Biotin-PEG-NHBoc Derivatives

Biotin-PEG-NHBoc derivatives are utilized in a variety of research applications that leverage their unique structural and functional properties. Some prominent research paradigms include:

Targeted Drug Delivery: Researchers have designed and synthesized biotin-PEG-naphthalimide derivatives as potential antitumor agents. nih.gov In these constructs, the biotin acts as a targeting moiety for cancer cells that overexpress biotin receptors. The PEG linker improves the solubility and pharmacokinetic profile of the drug, while the naphthalimide component provides the cytotoxic activity. nih.gov

Pretargeting Strategies for Cancer Therapy: Pretargeting involves the administration of a tumor-targeting antibody-streptavidin conjugate, followed by a radiolabeled biotinylated agent. This approach aims to improve the therapeutic index by separating the targeting and cytotoxic functions. Studies have explored the use of biotin-PEG derivatives in these systems to enhance the delivery of radionuclides to tumor sites while minimizing off-target toxicity.

Development of Biosensors and Diagnostic Tools: The strong biotin-streptavidin interaction is fundamental to many biosensor platforms. Biotin-PEG-NHBoc derivatives can be used to immobilize capture probes (e.g., antibodies, aptamers) onto sensor surfaces. The PEG linker helps to orient the probe away from the surface, improving its accessibility to the target analyte and reducing non-specific binding.

Nucleic Acid Conjugation: Biotin-PEG derivatives have been used in the synthesis of bioconjugates with nucleic acids. acs.org These conjugates are valuable tools for studying DNA-protein interactions, developing gene delivery systems, and for diagnostic applications based on nucleic acid hybridization.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHMWALUHQIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Biotin Peg6 Ch2ch2nhboc

General Principles of Poly(ethylene glycol) (PEG) Chemistry in Biotinylated Compounds

The incorporation of a poly(ethylene glycol) (PEG) chain into biotinylated molecules, a process known as PEGylation, is a widely adopted strategy to enhance the physicochemical properties of the resulting conjugate. PEG is a flexible, hydrophilic polymer that, when attached to biotin (B1667282), imparts several key advantages. rsc.org

Key benefits of PEGylating biotin include:

Increased Solubility : PEGylation significantly increases the solubility of often hydrophobic biotin derivatives in aqueous solutions, which is crucial for biological applications.

Enhanced Stability : The PEG chain can shield the biotin molecule, improving its stability and bioavailability.

Reduced Immunogenicity : For larger bioconjugates, the PEG moiety can help reduce the immunogenicity of the attached molecule.

Reduced Nonspecific Binding : The hydrophilic nature of the PEG spacer minimizes nonspecific adsorption of the biotinylated probe to surfaces or other proteins. acs.org

Flexible Spacer Arm : The PEG chain acts as a long, flexible spacer, which reduces steric hindrance and allows the biotin group to bind more effectively to the deep biotin-binding pocket of avidin (B1170675) or streptavidin. acs.org

The synthesis of these conjugates involves linking PEG chains to biotin, typically via a stable linker molecule. Common chemical strategies involve reacting an activated form of biotin's carboxylic acid with an amine-terminated PEG, or using other reactive functionalities like maleimides or NHS esters depending on the desired final product. nih.gov The length of the PEG chain is a critical parameter; longer chains can further increase solubility, while shorter chains may be preferred for optimizing the stability and release characteristics of certain conjugates.

Monodisperse PEG Synthesis for Defined Biotin-PEG Architectures

In advanced applications such as pharmaceuticals and diagnostics, the precise length and molecular weight of the PEG linker are critical. While PEG can be produced as a polydisperse mixture with a range of molecular weights, the synthesis of molecules like Biotin-PEG6-CH2CH2NHBoc requires monodisperse PEGs . A monodisperse PEG consists of a single, defined number of ethylene (B1197577) glycol units, ensuring that the final product is a uniform chemical entity with consistent properties.

The use of monodisperse PEGs offers significant advantages:

Structural Homogeneity : It leads to a defined molecular weight and a single, pure compound rather than a mixture of different PEG lengths.

Predictable Properties : The pharmacokinetic and physicochemical properties of the conjugate are uniform and predictable.

Reproducibility : It ensures high reproducibility between batches, which is essential for therapeutic and diagnostic development.

The synthesis of monodisperse PEGs is more complex than the polymerization methods used for polydisperse PEGs. It is typically achieved through a stepwise, iterative process where ethylene glycol units or oligomers are added sequentially. nih.govsemanticscholar.org This approach often involves protecting group chemistry to ensure the controlled, directional extension of the PEG chain. nih.govresearchgate.net For example, a common strategy involves using an acid-labile protecting group like dimethoxytrityl (DMTr) or a base-labile group to add PEG blocks one at a time, with purification after each step to isolate the desired length. nih.gov This meticulous process allows for the creation of highly pure, single-length PEG chains, such as the hexa(ethylene glycol) (PEG6) unit in the target molecule.

Incorporation of the Tert-Butoxycarbonyl (Boc) Protecting Group in Bioconjugation Reagents

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the construction of complex bioconjugates. genscript.comwikipedia.org Its function is to temporarily "mask" a reactive amine, preventing it from participating in unwanted side reactions during a multi-step synthesis. genscript.com

In the context of this compound, the Boc group protects the terminal primary amine. This selective protection is crucial as it allows for reactions to be performed on the other end of the molecule (e.g., coupling of biotin) without affecting the amine. genscript.com

Key aspects of Boc chemistry include:

Protection (Boc Addition) : The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.com The amine attacks the anhydride, leading to the formation of a stable carbamate (B1207046).

Stability : The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many common coupling reactions. organic-chemistry.org

Deprotection (Boc Removal) : The Boc group is prized for its facile removal under mild acidic conditions. genscript.com Treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent cleanly cleaves the carbamate, releasing the free amine, carbon dioxide, and isobutene. genscript.comwikipedia.org

This ability to deprotect the amine under specific conditions makes the Boc group an essential tool for creating heterobifunctional linkers, enabling the sequential conjugation of different molecules in a controlled manner.

Specific Synthetic Routes to this compound

The synthesis of this compound is a linear process that logically combines the three core components. While specific proprietary methods may vary, a common and rational synthetic pathway involves the coupling of an activated biotin molecule with a pre-synthesized, monodisperse amino-PEG-amine derivative where one amine is already protected.

A plausible synthetic route can be outlined as follows:

Preparation of the PEG Linker : The synthesis begins with the monodisperse linker, H₂N-(CH₂CH₂)O-PEG₅-CH₂CH₂NHBoc. This key intermediate provides the PEG6 spacer with a free primary amine at one terminus and a Boc-protected amine at the other.

Activation of Biotin : The carboxylic acid group of biotin is not sufficiently reactive to form an amide bond directly. Therefore, it must first be "activated." A common method is to convert it into an N-hydroxysuccinimide (NHS) ester (Biotin-NHS). This is often achieved by reacting biotin with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide. nih.gov The resulting Biotin-NHS ester is an amine-reactive intermediate.

Amide Bond Formation : The activated Biotin-NHS ester is then reacted with the free primary amine of the H₂N-PEG6-CH₂CH₂NHBoc linker in an appropriate organic solvent with a non-nucleophilic base. The amine displaces the NHS group, forming a stable amide bond and yielding the final product, this compound.

This synthetic approach ensures that the biotin is attached to one specific end of the PEG linker while the other end remains protected, ready for future deprotection and conjugation. genscript.com The final product is a heterobifunctional molecule with defined structure and length. purepeg.com

Compound Properties: this compound

Click to view data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₅₄N₄O₁₀S | purepeg.combroadpharm.com |

| Molecular Weight | 650.83 g/mol | purepeg.com |

| CAS Number | 1292268-20-2 | broadpharm.com |

| Appearance | White Waxy Solid | purepeg.com |

| Storage | -20°C, protect from light | purepeg.combroadpharm.com |

Chemical Modificability: Deprotection and Post Synthetic Functionalization

Strategies for Selective N-Boc Deprotection to Yield Free Amine

The removal of the N-Boc group is a well-established transformation in organic synthesis, particularly in peptide chemistry. The selection of the deprotection method is crucial to ensure the integrity of the rest of the molecule, including the biotin (B1667282) moiety and the PEG linker.

The most common and robust method for N-Boc deprotection involves the use of strong acids. The mechanism proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) gas and tert-butanol. This irreversible fragmentation leads to the formation of a carbamic acid intermediate that readily decarboxylates to yield the free primary amine.

Commonly employed acidic reagents for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). TFA is often used neat or in a solution with a scavenger, such as triisopropylsilane, to prevent side reactions from the liberated tert-butyl cation. HCl is typically used as a solution in an organic solvent like dioxane or methanol (B129727).

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Fast and efficient | Harsh conditions, requires careful handling |

| Hydrochloric Acid (HCl) | In organic solvents (e.g., Dioxane, Methanol) | Readily available, effective | Can be corrosive, may require neutralization |

| Phosphoric Acid | Aqueous solution | Less volatile than TFA or HCl | May require elevated temperatures |

| p-Toluenesulfonic acid (pTSA) | In a deep eutectic solvent | Environmentally friendlier alternative to TFA | May have longer reaction times |

While acid-catalyzed deprotection is highly effective, the harsh conditions can be incompatible with sensitive substrates. Consequently, a range of milder and alternative deprotection protocols have been developed. These methods offer greater functional group tolerance and can be advantageous when working with delicate biomolecules.

One such mild method involves the use of oxalyl chloride in methanol, which has been shown to deprotect a variety of N-Boc protected compounds at room temperature. Other methodologies include the use of iodine, which can catalytically cleave the N-Boc group under solvent-free conditions or in a suitable solvent. Additionally, certain basic conditions, such as using potassium carbonate in methanol with microwave irradiation, have been reported for the deprotection of specific N-Boc protected amines. Catalyst-free, water-mediated N-Boc deprotection at elevated temperatures has also been demonstrated as a green chemistry approach.

Table 2: Alternative and Mild N-Boc Deprotection Methods

| Reagent/Method | Typical Conditions | Key Features |

|---|---|---|

| Oxalyl Chloride/Methanol | Room temperature, 1-4 hours | Mild conditions, high yields |

| Iodine | Catalytic amounts, solvent-free or in solution | Useful for thermally sensitive compounds |

| Potassium Carbonate/Methanol | Microwave irradiation | Mild basic conditions |

| Water-mediated | Reflux temperatures | Environmentally friendly, catalyst-free |

| Trimethylsilyl Iodide (TMSI) | Organic solvent | Avoids strong acids, useful for acid-labile compounds |

| Zinc Bromide | Organic solvent | Lewis acid-based, avoids strong protic acids |

Post-Deprotection Amine Reactivity and Derivatization

Upon successful deprotection, the newly exposed primary amine of the resulting Biotin-PEG6-CH2CH2NH2 serves as a versatile nucleophilic handle for a multitude of bioconjugation reactions. The polyethylene (B3416737) glycol spacer arm enhances the water solubility of the molecule, which is beneficial for reactions in aqueous buffers.

A widely utilized strategy for labeling proteins and other biomolecules is the reaction of primary amines with N-Hydroxysuccinimide (NHS) esters. The primary amine of deprotected Biotin-PEG6-CH2CH2NH2 can readily react with an NHS ester of a molecule of interest (e.g., a protein, antibody, or nanoparticle) to form a stable and covalent amide bond.

This reaction is typically carried out in physiological to slightly alkaline buffers (pH 7.2 to 8.5). The rate of reaction is pH-dependent, with higher pH values favoring the reaction but also increasing the rate of hydrolysis of the NHS ester. Therefore, optimizing the reaction conditions, including pH, temperature, and concentration, is crucial for efficient conjugation.

The primary amine of deprotected Biotin-PEG6-CH2CH2NH2 can also be further functionalized to introduce moieties suitable for "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.

For instance, the amine can be reacted with a molecule containing both an NHS ester and an alkyne or azide (B81097) group. This would result in a biotin-PEG linker appended with a terminal alkyne or azide. This modified linker can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This two-step approach allows for the highly specific and efficient attachment of the biotin-PEG linker to molecules that have been correspondingly functionalized with a complementary azide or alkyne group. This strategy is particularly valuable for creating complex bioconjugates and for labeling biomolecules in intricate biological systems.

Advanced Bioconjugation Methodologies Employing Biotin Peg6 Ch2ch2nhboc

Covalent Attachment of Biotin-PEG to Biomolecules

The primary amine precursor, derived from Biotin-PEG6-CH2CH2NHBoc, is a key intermediate for the covalent labeling of biomolecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and synthesis, and its removal unmasks a reactive primary amine that can be conjugated to various functional groups on biomolecules.

The deprotection of the Boc group is typically achieved under acidic conditions, which are generally mild enough to maintain the integrity of most biomolecules. This step is crucial for activating the linker for subsequent conjugation reactions.

The covalent attachment of biotin (B1667282) to proteins is a widely used technique for their detection, purification, and immobilization. The primary amine of the deprotected Biotin-PEG6-amine linker is a versatile nucleophile for reacting with various electrophilic groups on a protein. One of the most common strategies involves targeting the primary amines present on the side chains of lysine (B10760008) residues and the N-terminus of the protein.

This is often achieved by activating the protein's carboxyl groups with reagents like N-hydroxysuccinimide (NHS) esters. The NHS ester-activated protein then readily reacts with the primary amine of the Biotin-PEG6-amine linker to form a stable amide bond. This reaction is typically carried out in a buffer with a pH range of 7-9 to ensure the amine group is deprotonated and thus sufficiently nucleophilic. The PEG spacer in the linker helps to increase the water solubility of the resulting biotinylated protein and reduces potential aggregation. precisepeg.com

The molar ratio of the biotinylation reagent to the protein is a critical parameter that can be adjusted to control the degree of labeling. For instance, a 20-fold molar excess of a Biotin-PEG-NHS reagent to an antibody (IgG) typically results in the incorporation of 4-6 biotin molecules per antibody. windows.net The reaction is often incubated for 30-60 minutes at room temperature or for 2 hours on ice. windows.net Following the reaction, unreacted biotinylation reagent is removed by methods such as dialysis or gel filtration. windows.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Target Residue | Lysine, N-terminus | windows.net |

| Reaction pH | 7-9 | windows.net |

| Molar Excess of Biotin Reagent | 20-fold (for IgG) | windows.net |

| Incubation Time | 30-60 min at RT or 2h on ice | windows.net |

| Purification Method | Dialysis, Gel Filtration | windows.net |

The biotinylation of nucleic acids and oligonucleotides is essential for various molecular biology techniques, including hybridization assays and affinity purification. Biotin-PEG6-amine, after deprotection of the Boc group, can be covalently attached to nucleic acids through several methods.

One common approach involves the coupling of the primary amine of the linker to the 5'-phosphate group of an oligonucleotide. medkoo.com This reaction typically utilizes a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the phosphate (B84403) group, which then reacts with the amine to form a stable phosphoramidate (B1195095) bond.

Alternatively, the amine group can be conjugated to carboxyl groups that have been incorporated into the nucleic acid structure. This method also relies on carbodiimide chemistry to facilitate the formation of an amide bond between the linker and the modified nucleic acid. The hydrophilic PEG6 spacer is advantageous in these applications as it helps to maintain the solubility of the labeled nucleic acid and minimizes steric hindrance for subsequent interactions with streptavidin. medkoo.com

Non-Covalent Bioconjugation via Biotin-Streptavidin Affinity

The exceptionally strong and specific interaction between biotin and streptavidin forms the basis of a powerful and versatile non-covalent bioconjugation strategy. This interaction is one of the strongest non-covalent bonds known in nature. wikipedia.org

Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin. wikipedia.org The binding affinity is extraordinarily high, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.com This near-irreversible binding is the result of a combination of factors. The biotin-binding pocket in streptavidin is a deep, hydrophobic pocket lined with conserved tryptophan residues. wikipedia.org The interaction is characterized by extensive hydrogen bonding between the biotin molecule and amino acid residues within the binding pocket, as well as significant hydrophobic and van der Waals interactions. wikipedia.orgnih.gov This robust interaction is stable over a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents. thermofisher.comacs.org

| Property | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | wikipedia.orgthermofisher.com |

| Binding Stoichiometry | 4 Biotin molecules per Streptavidin tetramer | wikipedia.org |

| Key Interactions | Hydrogen bonds, Hydrophobic interactions, Van der Waals forces | wikipedia.orgnih.gov |

| Stability | High resistance to pH, temperature, and denaturants | thermofisher.comacs.org |

In non-covalent bioconjugation strategies, biomolecules are first covalently labeled with this compound (following deprotection and conjugation as described in section 4.1). These biotinylated biomolecules can then be specifically and stably attached to streptavidin or streptavidin-conjugated surfaces or molecules.

The PEG6 spacer in the linker plays a crucial role in these applications. Its length and flexibility help to extend the biotin moiety away from the surface of the labeled biomolecule, which minimizes steric hindrance and allows for more efficient binding to the deep biotin-binding pocket of streptavidin. precisepeg.comiris-biotech.de Furthermore, the hydrophilic nature of the PEG spacer enhances the water solubility of the biotinylated molecule and can help to prevent non-specific binding and aggregation. precisepeg.comaxispharm.com This is particularly important when working with complex biological samples. The use of a monovalent streptavidin, which has only one functional biotin-binding site per tetramer, can be employed to prevent aggregation when cross-linking biotinylated molecules. nih.gov

This non-covalent attachment strategy is widely used in applications such as immunoassays, affinity chromatography, and the assembly of multi-component protein complexes. creative-biolabs.com The strength and specificity of the biotin-streptavidin interaction ensure the formation of stable and well-defined bioconjugates.

Research Applications in Materials Science and Nanotechnology

Functionalization of Nanoparticle Platforms

Biotin-PEG6-CH2CH2NHBoc is instrumental in modifying nanoparticle surfaces to create sophisticated platforms for targeted research. The process typically involves deprotecting the Boc group to reveal the primary amine, which can then be covalently linked to carboxyl groups on the nanoparticle surface using carbodiimide (B86325) chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) system. researchgate.netnih.govbroadpharm.com

Gold nanoparticles (AuNPs) are widely used in diagnostics and targeted delivery due to their unique optical and electronic properties. Functionalizing AuNPs with a linker like this compound allows for the attachment of biotin (B1667282), which can then specifically bind to avidin (B1170675) or streptavidin-conjugated molecules.

A common strategy for AuNP functionalization involves thiol-gold chemistry, where a thiol-terminated PEG-biotin linker is adsorbed onto the gold surface. nih.gov This creates a stable, biotinylated nanoparticle. In one study, novel biotin-PEG gold nanoparticle probes were synthesized to serve as universal constructs for the simultaneous detection of both nucleic acids and proteins on microarrays. nih.gov The PEG linker was shown to reduce non-specific adsorption, while the biotin enabled highly sensitive detection via subsequent binding to streptavidin and signal amplification. nih.gov These probes achieved detection limits of 50 fM for nucleic acid targets and 1 pg/µL for protein targets, demonstrating the utility of biotin-PEG linkers in creating powerful diagnostic tools. nih.gov

| Parameter | Description | Significance | Reference |

| Linker | Biotin-PEG | Provides specific binding site (biotin) and reduces non-specific adsorption (PEG). | nih.gov |

| Detection Limit (Nucleic Acid) | 50 fM | High sensitivity for genetic biomarker detection. | nih.gov |

| Detection Limit (Protein) | 1 pg/µL | High sensitivity for protein biomarker detection. | nih.gov |

| Application | Microarray-based diagnostics | Enables simultaneous detection of multiple biomarker classes from a single sample. | nih.gov |

| This table summarizes the performance of biotin-PEG functionalized gold nanoparticle probes in targeted biomarker detection studies. |

Magnetic nanoparticles (MNPs), typically composed of iron oxides like magnetite (Fe₃O₄), are valuable in applications such as bioseparation and magnetic resonance imaging (MRI). nih.gov Surface modification is crucial to ensure their stability in biological media and to introduce targeting capabilities.

The functionalization process can involve first coating the MNP with a material to introduce reactive groups. For instance, MNPs can be surface-modified with 3-aminopropyl trimethoxysilane (B1233946) to introduce primary amine groups. nih.gov Subsequently, an NHS-activated biotin can be reacted with these amines to form a stable amide bond, resulting in biotinylated MNPs. nih.gov While this method uses an NHS-biotin, an alternative approach with this compound would involve functionalizing the MNP with carboxyl groups, followed by deprotection of the Boc group on the linker and subsequent EDC/NHS coupling to the MNP surface. The resulting biotin-coated MNPs can be used for pre-targeting strategies where streptavidin-conjugated therapeutics are administered separately, binding with high affinity to the biotinylated MNPs already localized at a target site. nih.gov

| Property | Pristine Fe₃O₄ NPs | Oleic Acid Coated Fe₃O₄ NPs | Significance of Coating | Reference |

| Average Size | ~16.5 nm | ~7.83 nm | Surface modification can control particle size and prevent aggregation. | nih.gov |

| Dispersity | Aggregated | Good monodispersity | Coating improves colloidal stability. | nih.gov |

| Saturation Magnetization (Ms) | 81.40 emu/g | 58.60 emu/g | The non-magnetic coating reduces overall magnetization, a factor to consider in design. | nih.gov |

| This table illustrates the effect of surface modification on the physical and magnetic properties of iron oxide nanoparticles. |

Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used to create nanoparticles for controlled drug release. evronylab.orgnih.gov Biotin-PEG linkers are incorporated to facilitate active targeting. One strategy involves synthesizing a PLGA-PEG-biotin block copolymer. In this approach, the carboxyl group of PLGA is activated with EDC/NHS and then covalently conjugated to the free amine group of a biotin-PEG-amine linker (which would be obtained after deprotecting this compound). researchgate.net Nanoparticles are then formed from this functionalized polymer.

In a study creating biotin-decorated PLGA nanoparticles, the surface-accessible biotin was confirmed by its ability to capture fluorescently-tagged streptavidin. nih.gov This functionalization led to a significant shift in the nanoparticle's surface charge (zeta potential) from -45 mV to +18.1 mV after binding avidin, confirming successful surface modification and the availability of the biotin for bio-recognition. nih.gov Such targeted PLGA nanoparticles have demonstrated enhanced cellular uptake in cancer cell lines compared to their non-targeted counterparts. researchgate.net

| Nanoparticle Formulation | Zeta Potential | Significance | Reference |

| Biotin-decorated PLGA NP (bNP) | -45 mV | The negative charge is typical for PLGA nanoparticles. | nih.gov |

| bNP + Avidin | +18.1 mV | The significant shift to a positive charge confirms the binding of positively charged avidin to the surface biotin, proving successful functionalization. | nih.gov |

| This table shows the change in surface charge of biotinylated PLGA nanoparticles upon binding with avidin, demonstrating successful surface functionalization. |

Surface Modification of Biomaterials and Substrates

The principles of PEGylation and biotinylation are also applied to macroscopic biomaterials and research tools like biosensor surfaces to control their interaction with biological systems.

Surfaces coated with polyethylene (B3416737) glycol (PEG) are known to exhibit enhanced biocompatibility. nih.gov The PEG layer creates a hydrophilic barrier that sterically hinders the adsorption of proteins, a phenomenon often referred to as creating a "non-fouling" surface. nih.govresearchgate.net This property is critical for research tools like biosensors and microarrays, where non-specific binding can create false signals and reduce sensitivity.

The PEG6 moiety in this compound contributes to this biocompatibility. researchgate.net When a surface is functionalized with this linker, the PEG chains extend into the aqueous environment, creating a layer that repels non-specific protein adhesion while presenting the biotin group for specific interactions. nih.gov This dual functionality improves the signal-to-noise ratio in sensitive assays. nih.gov

The biotin-avidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.com This makes it an ideal system for engineering surfaces designed for specific bio-recognition. By immobilizing this compound onto a substrate, a surface is created that can specifically and stably capture avidin or streptavidin. researchgate.net

This strategy is widely used in biosensor development, such as with Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) systems. researchgate.netnih.gov A sensor chip is first coated with a layer presenting carboxyl groups. The Boc-protected linker is deprotected, and the resulting amine is coupled to the surface via EDC/NHS chemistry. researchgate.net This creates a high-density biotin surface that can then be used to immobilize streptavidin. This streptavidin-coated surface becomes a universal platform for capturing any biotinylated molecule (e.g., antibodies, nucleic acids, peptides), enabling a wide range of bio-recognition studies. thermofisher.comresearchgate.net The PEG spacer ensures that the immobilized biotin is accessible for binding and not sterically hindered by the surface itself. biochempeg.com

Applications in Advanced Biosensing Platforms

Development of Biotin-Functionalized Biosensors

Biotin-functionalized biosensors leverage the extraordinarily strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) to anchor biological recognition elements (probes) onto a sensor surface. The inclusion of a PEG6 spacer in the linker molecule enhances the performance of these sensors by increasing the solubility of the biotinylated molecules and minimizing steric hindrance, which allows for better accessibility of the biotin group. precisepeg.com

Optical biosensors are a prominent class of analytical devices that detect molecular interactions by measuring changes in light properties. nih.gov Whispering Gallery Mode (WGM) resonators, a type of optical microresonator, are particularly sensitive to surface events. mdpi.com These devices confine light by total internal reflection, creating resonant modes that are highly sensitive to changes in the local refractive index. mdpi.com

When a target analyte, which has been pre-conjugated with streptavidin, is introduced, it binds specifically to the biotin-functionalized surface. This binding event increases the molecular mass on the resonator surface, altering the effective refractive index and causing a measurable shift in the resonant wavelength of the WGM. nih.gov This wavelength shift is directly proportional to the amount of analyte captured.

Research has demonstrated the effectiveness of this approach. In studies using PEG-biotin coated microresonators, significant wavelength shifts were observed upon the introduction of avidin (B1170675), while minimal shifts occurred in the presence of high concentrations of non-specific proteins like fibrinogen and lysozyme (B549824). nih.gov This confirms the high specificity conferred by the biotin-functionalized surface.

| Avidin Concentration (µg/mL) | Approximate Wavelength Shift (pm) | Specificity Check (Non-specific Protein) |

|---|---|---|

| 1000 | 20 - 30 | Minimal response from fibrinogen and lysozyme |

| 100 | ~15 | Minimal response from fibrinogen and lysozyme |

| 10 | Minimal detectable response | Minimal response from fibrinogen and lysozyme |

Electrochemical biosensors detect biological interactions by converting the binding event into a measurable electrical signal, such as a change in current, potential, or impedance. The integration of Biotin-PEG6-CH2CH2NHBoc into these platforms facilitates robust and sensitive detection schemes.

A common strategy involves modifying the electrode surface with streptavidin. A biorecognition element (e.g., an antibody or aptamer) is separately conjugated to the deprotected amine end of the Biotin-PEG6-amine linker. This biotinylated probe is then immobilized onto the streptavidin-coated electrode. When the target analyte binds to the probe, it alters the electrochemical properties at the electrode-solution interface, generating a detectable signal. The PEG6 linker ensures that the probe is oriented effectively for target binding and helps to insulate the electrode surface from non-specific fouling.

This methodology has been successfully applied in various formats. For instance, in an electrochemical immunosensor for detecting N6-methyladenosine, amine-PEG-biotin functionalized silica (B1680970) nanospheres were used as part of the signal amplification strategy, demonstrating the utility of such linkers in complex assay designs. This approach provides a versatile platform for creating sensitive electrochemical biosensors for a wide range of target molecules.

Strategies for Probe Immobilization on Sensor Surfaces

The method used to immobilize a biological probe onto a sensor surface is fundamental to the biosensor's performance, affecting its sensitivity, stability, and reusability. This compound is designed to support two primary, highly effective immobilization strategies.

This is one of the most widely used methods for attaching biomolecules to surfaces due to the exceptionally high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M), which forms a bond that is nearly irreversible under typical physiological conditions. researchgate.netnih.gov

The process involves two main steps:

Surface Preparation: The biosensor surface (e.g., gold, silica, or a polymer) is first coated with a layer of streptavidin.

Probe Attachment: The biological probe of interest (e.g., an antibody, nucleic acid, or peptide) is chemically conjugated with this compound. This biotinylated probe is then introduced to the streptavidin-coated surface, where it is quickly and stably captured. acs.org

This strategy provides a method for forming a direct, stable covalent bond between the linker and the sensor surface. This approach utilizes the terminal amine group on the this compound molecule, which is initially protected by a tert-Butyloxycarbonyl (Boc) group. broadpharm.com

The immobilization procedure involves the following steps:

Deprotection: The Boc protecting group is removed from the this compound molecule. This is typically achieved under mild acidic conditions, for example, by using trifluoroacetic acid (TFA), which selectively cleaves the Boc group to expose a primary amine (-NH2) without affecting the rest of the molecule. fishersci.co.ukmasterorganicchemistry.com The resulting molecule is Biotin-PEG6-amine.

Surface Activation: The biosensor surface is functionalized with amine-reactive groups. A common method is to create N-hydroxysuccinimide (NHS) esters on the surface. mdpi.com For surfaces with carboxyl groups, this is often done using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS.

Covalent Coupling: The deprotected Biotin-PEG6-amine is introduced to the activated surface. The primary amine of the linker reacts with the NHS ester on the surface to form a highly stable amide bond, permanently tethering the biotin-PEG linker to the sensor. illinois.eduresearchgate.net

This covalent attachment method is highly robust and creates a stable functional layer that can withstand harsh washing steps or regeneration cycles in some applications. Once the surface is functionalized with the biotin-PEG linker, streptavidin-conjugated probes can be attached for subsequent sensing applications.

| Feature | Streptavidin-Biotin Mediated | Covalent Immobilization via Amine Reactivity |

|---|---|---|

| Bond Type | Non-covalent (high-affinity biological interaction) | Covalent (amide bond) |

| Mechanism | Specific binding of biotinylated probe to streptavidin-coated surface | Chemical reaction between deprotected amine on linker and activated surface groups (e.g., NHS ester) |

| Key Advantage | Extremely high specificity and affinity; simple procedure | Creates a highly stable and permanent bond to the surface |

| This compound Role | Used to biotinylate the biological probe before immobilization | Deprotected to provide a reactive amine for direct surface attachment |

Utility in Affinity Based Molecular Isolation and Analysis

Affinity Purification Techniques

Affinity purification relies on the highly specific and strong interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. The PEG6 linker in Biotin-PEG6-CH2CH2NHBoc enhances the accessibility of the biotin moiety, leading to more efficient capture of biotinylated molecules.

This compound is instrumental in the isolation and purification of specific proteins and their interacting partners from complex biological mixtures. The process involves labeling the protein of interest with the biotin derivative, followed by capture on a streptavidin-coated solid support. The Boc-protected amine allows for a strategic, multi-step conjugation process where the amine can be deprotected and reacted with another molecule or surface after the initial biotinylation reaction.

The long, flexible PEG6 spacer arm extends the biotin moiety away from the protein's surface, which can significantly improve the efficiency of its capture by immobilized streptavidin. This is particularly advantageous when dealing with large proteins or multi-protein complexes where steric hindrance can be a major obstacle. Research has shown that PEGylation can enhance the stability and solubility of proteins, which is beneficial during the purification process.

| Parameter | No Linker | Short Linker (e.g., PEG2) | Long Linker (e.g., PEG6) |

| Binding Efficiency | Low to Moderate | Moderate to High | High |

| Steric Hindrance | High | Moderate | Low |

| Elution Conditions | Harsh | Moderate to Harsh | Moderate |

| Purity of Isolated Protein | Variable | Good | High |

Table 1: Comparison of Biotinylation Reagents in Protein Affinity Purification. This table illustrates the general advantages of a longer PEG linker, such as the PEG6 in this compound, in improving the efficiency and purity of protein isolation compared to reagents with no linker or shorter linkers.

The principles of biotin-streptavidin affinity purification are also applied to the enrichment of specific nucleic acids and their associated protein complexes. This compound can be incorporated into DNA or RNA probes through various enzymatic or chemical methods. These biotinylated probes can then be used to capture specific target sequences or RNA-binding proteins from cellular lysates.

The hydrophilic nature of the PEG6 linker helps to maintain the solubility and native conformation of nucleic acids and protein complexes during the enrichment process. This is crucial for studying the intricate interactions between RNA and its binding proteins. The ability to efficiently pull down these complexes allows for subsequent analysis by techniques such as mass spectrometry to identify the interacting proteins.

| Application | Probe Design | Target Molecule | Downstream Analysis |

| DNA Pull-Down | 5'-Biotinylated Oligonucleotide | Transcription Factors | Western Blot, Mass Spectrometry |

| RNA Pull-Down | 3'-Biotinylated RNA Probe | RNA-Binding Proteins | RT-qPCR, Northern Blot, Mass Spectrometry |

| RNP Capture | In vivo Biotinylation of RNA | Protein components of Ribonucleoprotein complexes | Proteomics, RNA Sequencing |

Table 2: Applications of this compound in Nucleic Acid Enrichment. This table outlines common applications where a biotinylated probe with a PEG6 linker can be utilized to isolate and study nucleic acid-protein interactions.

Immunoassays and Detection Systems

In immunoassays, the high sensitivity and specificity of the biotin-streptavidin interaction are leveraged for signal amplification and detection. The use of a PEGylated biotin reagent like this compound can further enhance the performance of these assays.

In ELISA, biotinylated detection antibodies are often used in conjunction with streptavidin-enzyme conjugates to generate a detectable signal. The PEG6 linker in this compound can improve the accessibility of the biotin tag on the detection antibody to the streptavidin-enzyme conjugate, leading to a stronger signal and increased assay sensitivity. The hydrophilicity of the PEG spacer can also help to reduce non-specific binding to the microplate surface, thereby lowering the background noise and improving the signal-to-noise ratio.

Similarly, in Western blotting, biotinylated primary or secondary antibodies followed by a streptavidin-enzyme conjugate are a common detection strategy. The PEG6 linker can enhance the detection of low-abundance proteins by amplifying the signal. In immunoprecipitation, biotinylating the antibody allows for its capture on streptavidin beads, facilitating the isolation of the target antigen. The PEG spacer ensures that the antibody is oriented in a way that maximizes its antigen-binding capacity.

| Assay Component | Without PEG Linker | With PEG6 Linker | Advantage of PEG6 |

| Detection Antibody | Potential for steric hindrance | Improved accessibility to streptavidin-conjugate | Enhanced signal amplification |

| Capture Antibody (IP) | Random orientation on beads | Favorable orientation for antigen binding | Increased immunoprecipitation efficiency |

| Background Signal | Higher non-specific binding | Reduced non-specific binding | Improved signal-to-noise ratio |

Table 3: Impact of PEG6 Linker in Western Blot and Immunoprecipitation. This table summarizes the benefits of using a biotinylation reagent with a PEG6 linker in common immunodetection techniques.

This compound is also a valuable tool for labeling cell surface proteins for analysis by flow cytometry. The process involves reacting the deprotected amine of the reagent with a primary antibody that targets a specific cell surface marker. The biotinylated antibody is then detected using a fluorescently labeled streptavidin conjugate. The PEG6 linker serves to extend the biotin tag away from the cell surface, which can prevent quenching of the fluorescent signal and allow for more accurate quantification of the target protein. This method provides a highly sensitive and specific way to identify and sort cell populations based on the expression of surface antigens.

Role in Proteolysis Targeting Chimeras Protacs Research

Design Principles of PROTAC Linkers

The linker is a critical determinant of a PROTAC's success, and its design is governed by several key principles that impact degradation efficiency, selectivity, and drug-like properties. soton.ac.uk The length, composition, rigidity, and attachment points of the linker are all crucial parameters that must be optimized for each specific target and E3 ligase pair.

Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex without introducing steric hindrance. If the linker is too short, the two proteins may clash, preventing simultaneous binding. Conversely, an excessively long linker might lead to unproductive complex formation. nih.gov Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most common motifs used, allowing the PROTAC to adopt various conformations to achieve a favorable orientation for ubiquitination. nih.govprecisepeg.com

Attachment Points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand are also critical. Different exit vectors on the ligands can orient the linker in distinct ways, significantly impacting the geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov

The optimization of these linker characteristics has historically been a "trial and error" process, requiring the synthesis of extensive compound libraries. soton.ac.uk However, advances in structural biology and computational modeling are beginning to enable a more rational approach to linker design. nih.gov

Investigation of PROTAC-Mediated Protein Degradation Mechanisms

Understanding the intricate mechanism of PROTAC action is essential for their rational design and optimization. nih.gov The process involves a series of events, including cellular uptake, binary complex formation with the POI and E3 ligase, ternary complex formation, ubiquitination of the target, and finally, degradation by the proteasome. mdpi.com Biotin-PEG6-CH2CH2NHBoc is instrumental in creating chemical probes to dissect these steps.

By incorporating this linker, researchers can synthesize biotinylated PROTACs. The biotin (B1667282) tag serves as a powerful analytical handle for various biochemical and cell-based assays:

Ternary Complex Characterization: The formation of the ternary complex is a critical, rate-limiting step for many PROTACs. biorxiv.org Biotinylated PROTACs can be immobilized on streptavidin-coated surfaces (e.g., beads or plates) and used in pull-down assays. By incubating the immobilized PROTAC with cell lysates or recombinant proteins, researchers can capture and identify the binding partners (the POI and components of the E3 ligase complex), confirming the formation of the ternary complex. nih.gov

Ubiquitination Assays: In vitro ubiquitination assays can be performed using a biotinylated PROTAC to bring together the purified POI, E3 ligase, E1 and E2 enzymes, and ubiquitin. The reaction mixture can then be analyzed by western blot using anti-ubiquitin antibodies. Alternatively, the biotin tag allows for the specific capture of the PROTAC and its bound partners, enabling a more direct assessment of POI ubiquitination.

Binding and Kinetic Studies: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can utilize biotinylated PROTACs to measure the binding kinetics and affinities of the PROTAC for its target protein and the E3 ligase, both individually (binary interactions) and together (ternary complex). This data provides crucial insights into the cooperativity and stability of the ternary complex, which are known to influence degradation efficiency. nih.gov

Considerations for Conjugate Characterization and Methodological Optimization

Analytical Techniques for Conjugate Verification

A suite of analytical methods is employed to confirm the successful formation of the biotin-PEG conjugate and to assess its purity and structural integrity.

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing a direct measurement of the molecular weight. walshmedicalmedia.comthermofisher.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large biomolecules like proteins and their conjugates. researchgate.netnih.gov

The primary application of MALDI-TOF MS in this context is to confirm the covalent attachment of the Biotin-PEG6-CH2CH2NHBoc linker to a target molecule. This is achieved by comparing the mass spectrum of the unmodified molecule with that of the purified conjugate. A successful conjugation will result in a predictable mass shift corresponding to the mass of the added biotin-PEG moiety. nih.govresearchgate.net For instance, the conjugation of a 10620 Da PEG molecule with biotin (B1667282) resulted in a mass increase to 10902 Da, confirming the addition of the biotin group. researchgate.net

Furthermore, MS can determine the degree of labeling, or the number of linker molecules attached to a single target molecule (e.g., a protein). nih.gov The resulting spectrum for a PEGylated protein may show a distribution of peaks, each corresponding to the protein modified with a different number of PEG chains. researchgate.netsciex.com This allows for the assessment of reaction efficiency and product heterogeneity. researchgate.netnih.gov For example, analysis of biotin-PEG conjugated to the protein lysozyme (B549824) (LZ) revealed peaks corresponding to tri-, tetra-, and penta-biotin-PEG conjugated forms. nih.gov

Table 1: Example Research Findings from Mass Spectrometry Analysis of Biotin-PEG Conjugates

| Target Molecule | Unmodified MW (Da) | Conjugate | Observed Conjugate MW (Da) | Degree of Labeling | Source |

|---|---|---|---|---|---|

| Lysozyme (LZ) | 14304 | Bio-PEG-LZ | 26123, 29641, 33989 | Tri-, tetra-, and penta-conjugated | nih.gov |

| Bovine Serum Albumin (BSA) | 66948 | Bio-PEG-BSA | 70881, 74754, 78575, 82297 | Mono-, di-, tri-, and tetra-conjugated | nih.gov |

| MGF Peptide | 2867.6 | PEGylated MGF | ~4781.4 | Mono-conjugated | researchgate.net |

| 10 kDa 8-arm PEG-amine | 10620 | Biotinylated PEG | 10902 | Average of 1.15 biotins per PEG | researchgate.net |

Chromatographic Methods (e.g., HPLC, Size Exclusion Chromatography)

Chromatographic techniques are essential for both the purification and the analytical characterization of bioconjugates. lcms.cz High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) are routinely used to separate the desired conjugate from unreacted starting materials and reaction byproducts. nih.govlcms.cz

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, which is the effective size of the molecule in solution. canterbury.ac.nz Following a conjugation reaction with a Biotin-PEG6 linker, the resulting conjugate will have a larger hydrodynamic radius than the unconjugated protein or peptide. lcms.czbiopharminternational.com SEC can therefore effectively resolve the PEGylated product from the unmodified protein. lcms.czchromatographyonline.com It is a crucial method for monitoring the size attributes of the conjugate, which can be a key determinant of its in vivo half-life. chromatographyonline.com However, depending on the relative sizes of the conjugate and the free PEG linker, achieving adequate separation between these two species can be challenging. lcms.cz

Table 2: Application of Chromatographic Methods for Conjugate Analysis

| Technique | Principle of Separation | Application for Biotin-PEG Conjugates | Key Findings | Source |

|---|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separation of conjugate from unconjugated protein. chromatographyonline.com Assessment of product-related size variants. chromatographyonline.com | Provides useful resolution between conjugated and unconjugated protein. lcms.cz Can resolve size variants from 50 kDa to >1000 kDa. chromatographyonline.com | lcms.czchromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., hydrophobicity in RP-HPLC) | Purification of conjugates. researchgate.net Analysis of product purity. researchgate.net | Can be used to analyze products after radiolabeling, achieving purities >85-90%. researchgate.net | researchgate.net |

Spectroscopic Analysis (e.g., Circular Dichroism)

Spectroscopic methods provide information about the structural integrity of a biomolecule after conjugation. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. When a protein is modified with a linker like this compound, it is crucial to verify that the conjugation process has not induced significant conformational changes that could lead to a loss of biological activity.

By comparing the CD spectrum of the native protein to that of the biotin-PEGylated conjugate, researchers can detect any alterations in the protein's alpha-helical or beta-sheet content. Significant changes in the CD spectrum would suggest that the conjugation reaction conditions or the presence of the bulky PEG linker has perturbed the protein's native fold. This information is critical for ensuring that the conjugate retains its intended function, for example, an antibody retaining its antigen-binding capability or an enzyme its catalytic activity.

Optimization of Bioconjugation Reaction Conditions

The efficiency of the conjugation reaction and the quality of the resulting product are highly dependent on the reaction conditions. mdpi.com The use of a linker with a protected amine, such as this compound, allows for a controlled reaction strategy. Once the Boc group is removed, the resulting primary amine can be reacted with an activated functional group on the target molecule (e.g., an N-hydroxysuccinimide [NHS] ester). Optimizing the parameters for this coupling step is essential for maximizing yield and minimizing side reactions. escholarship.org

Influence of pH, Temperature, and Stoichiometry

The key parameters that must be optimized for a bioconjugation reaction are pH, temperature, and the stoichiometry (molar ratio) of the reactants. nih.govmdpi.com

pH: The pH of the reaction buffer is a critical factor, particularly for reactions targeting specific amino acid residues. For example, the reaction of NHS esters with primary amines (like the deprotected amine on the linker or lysine (B10760008) residues on a protein) is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5. precisepeg.comnih.gov At lower pH values, the amine groups are protonated and less nucleophilic, slowing the reaction rate, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction. mdpi.comnih.gov Studies have shown that conjugation efficiency can increase rapidly when moving from pH 7.4 to 8.5. mdpi.com

Temperature: Bioconjugation reactions are often carried out at reduced temperatures (e.g., 4°C) or room temperature to preserve the stability and structural integrity of sensitive biomolecules like proteins. nih.govnih.gov While higher temperatures can increase the reaction rate, they also risk denaturing the protein and increasing the rate of hydrolysis of reactive esters. mdpi.comacs.org The optimal temperature is therefore a balance between reaction efficiency and biomolecule stability.

Stoichiometry: The molar ratio of the biotin-PEG linker to the target molecule significantly influences the degree of labeling. nih.gov By controlling the molar excess of the biotinylating reagent, one can control the average number of biotin-PEG molecules conjugated to each protein. nih.govsartorius.com For example, in the conjugation of biotin-PEG to lysozyme (LZ) and bovine serum albumin (BSA), increasing the molar ratio of the biotin-PEG reagent resulted in a higher percentage of the protein being successfully conjugated. nih.gov At a Bio-PEG/LZ ratio of 1, 70.9% of LZ was conjugated, which increased to 98.4% at a ratio of 5. nih.gov

Table 3: Summary of Optimized Reaction Conditions for Amine-Reactive Biotinylation

| Parameter | Typical Optimal Range | Rationale | Source |

|---|---|---|---|

| pH | 7.5 - 8.5 | Balances amine nucleophilicity with the stability of amine-reactive esters (e.g., NHS esters). precisepeg.com | precisepeg.comnih.govmdpi.com |

| Temperature | 4°C - Room Temperature | Preserves protein structure and function while allowing the reaction to proceed. nih.gov | nih.govnih.gov |

| Stoichiometry (Molar Ratio) | 1:1 to >10:1 (Reagent:Protein) | Controls the extent of labeling on the target biomolecule. nih.gov | nih.govnih.gov |

Impact of Spacer Arm Length on Conjugate Functionality

The polyethylene (B3416737) glycol (PEG) portion of the this compound linker acts as a spacer arm, which is a critical component influencing the properties of the final conjugate. nih.gov The six ethylene (B1197577) glycol units in the PEG6 chain provide a flexible, hydrophilic spacer of a defined length.

The primary function of the spacer arm is to mitigate steric hindrance. researchgate.netnih.gov When biotin is conjugated to a large molecule like a protein, the biotin moiety can become sterically inaccessible to its binding partner, avidin (B1170675) or streptavidin. The PEG spacer extends the biotin away from the surface of the conjugated molecule, allowing it to bind to avidin with high affinity. thermofisher.com This is crucial for applications relying on the biotin-avidin interaction, such as immunoassays, affinity purification, and targeted delivery. acs.org

Furthermore, the PEG spacer arm can confer other beneficial properties:

Increased Solubility: PEG is highly hydrophilic, and its inclusion in a conjugate can enhance the aqueous solubility of hydrophobic molecules. precisepeg.comnih.gov

Reduced Nonspecific Binding: The PEG chain can help to prevent the nonspecific adsorption of the conjugate to surfaces, which is advantageous in many diagnostic and research applications. researchgate.netacs.org

Reduced Immunogenicity: For therapeutic applications, PEGylation can mask epitopes on a protein, potentially reducing its immunogenicity. precisepeg.comnih.gov

Assessment of Biotin-Avidin Binding Activity Post-Conjugation

The conjugation of this compound to a target molecule is performed to leverage the high-affinity interaction between biotin and avidin for various biotechnological applications. However, the conjugation process and the presence of the PEG linker can potentially influence this binding event. Therefore, a critical step following conjugation is the quantitative assessment of the biotin-avidin binding activity to ensure the functionality of the biotin moiety. This evaluation confirms that the biotin is accessible for binding and has not been sterically hindered or chemically altered during the conjugation process.

Methodologies for assessing this binding activity are varied, with common techniques including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). These methods allow for the determination of key kinetic and affinity parameters, such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity.

Detailed Research Findings

Research into the effects of PEGylation on the biotin-avidin interaction has demonstrated that the length of the polyethylene glycol (PEG) chain is a critical factor influencing the binding affinity. A study by Ke et al. investigated the equilibrium binding constants between avidin and biotin conjugated to PEG linkers of varying molecular weights. The findings from this study are particularly relevant for understanding the behavior of this compound conjugates.

The study revealed that as the molecular weight of the PEG linker increases, the equilibrium dissociation constant (Kₔ) for the biotin-avidin interaction also increases. nih.gov This indicates a reduction in binding affinity compared to the exceptionally strong interaction of free biotin with avidin, which has a Kₔ value in the femtomolar range (10⁻¹⁵ M). nih.govthermofisher.com For instance, the Kₔ of PEGylated biotins was found to be in the nanomolar range (~10⁻⁸ M), a significant decrease in affinity. nih.gov

The observed decrease in affinity with longer PEG chains is attributed to potential steric hindrance, where the PEG chain may partially block or interfere with the access of the biotin moiety to the deep binding pocket of the avidin tetramer. nih.gov Furthermore, the stoichiometry of binding can be affected. While smaller PEG linkers (e.g., 588 and 3400 g/mol ) maintained a 4:1 binding ratio of biotin to avidin, a much larger PEG linker (5000 g/mol ) reduced the stoichiometry to 1:1, suggesting significant steric blocking of the other binding sites on the avidin molecule. nih.gov

The PEG6 linker in this compound has a molecular weight of approximately 282.4 g/mol . Based on the trend observed by Ke et al., it can be inferred that a conjugate of this specific compound would exhibit a Kₔ value higher than that of free biotin but likely lower than that of biotin conjugated to a much larger PEG molecule. The PEG6 linker is designed to be long enough to minimize steric hindrance from the conjugated molecule itself, yet short enough to avoid significant interference with the avidin binding site.

Another study employed a biotin-peg6 conjugate as a background control in an ELISA, which underscores the utility of such linkers in immunoassays and the need to differentiate specific binding from non-specific interactions. nih.gov Additionally, a study utilizing Bio-Layer Interferometry (BLI) successfully employed a biotin-PEG6-maleimide conjugate to immobilize an RNA aptamer for kinetic analysis. They were able to determine a dissociation constant (Kₔ) of 11 nM for the interaction between the aptamer and its target protein, α-synuclein, demonstrating that the Biotin-PEG6 linker effectively presented the aptamer for binding without interfering with the interaction being measured. biorxiv.org

These findings collectively highlight the importance of the linker in designing bioconjugates and the necessity of empirical validation of binding activity post-conjugation.

Data on PEGylated Biotin-Avidin Binding Affinity

The following table summarizes the findings from the study by Ke et al. (2007) on the effect of PEG linker size on the binding affinity to avidin.

| Biotinylated Compound | PEG Molecular Weight (g/mol) | Equilibrium Dissociation Constant (Kₔ) (M) | Binding Stoichiometry (Biotin:Avidin) |

|---|---|---|---|

| Free Biotin | N/A | ~10⁻¹⁵ | 4:1 |

| Biotin-PEG-588 | 588 | ~10⁻⁸ | 4:1 |

| Biotin-PEG-3400 | 3400 | ~10⁻⁸ | 4:1 |

| Biotin-PEG-5000 | 5000 | ~10⁻⁸ | 1:1 |

This table is based on data presented in Ke, S. et al. (2007). Bioconjugate Chemistry, 18(6), 2109-2114. nih.gov

Future Research Directions and Perspectives

Development of Novel Biotin-PEG Linker Chemistries for Enhanced Specificity and Reactivity

The foundational structure of Biotin-PEG6-CH2CH2NHBoc provides a robust scaffold for developing next-generation linkers with tailored properties. Research is moving towards creating derivatives that offer greater control over conjugation reactions and enhanced performance in complex biological environments.

Future development can be explored in several areas:

Modification of the PEG Spacer: While the six-unit PEG chain in this compound offers a good balance for many applications, synthesizing analogues with varying PEG lengths is a key area of research. axispharm.com Shorter chains may be optimal for applications requiring close proximity, whereas longer chains can provide greater flexibility and further minimize steric hindrance between large conjugated biomolecules. axispharm.com

Introduction of Alternative Reactive Groups: The terminal Boc-protected amine is versatile, as it can be deprotected to reveal a primary amine ready for conjugation. However, future iterations could incorporate a wider array of functional groups to expand reactivity. Replacing the amine with moieties for "click chemistry," such as azides or alkynes, would enable highly efficient and bioorthogonal ligations that can proceed in complex biological media without cross-reactivity. axispharm.comscbt.com

Cleavable Linkers: Incorporating cleavable motifs within the PEG backbone would allow for the controlled release of conjugated cargo. Linkers that can be cleaved by specific enzymes, pH changes, or light could be developed from the Biotin-PEG6 template, enabling sophisticated applications in drug delivery and diagnostics.

Below is a comparative table of related Biotin-PEG-Amine linkers, illustrating the impact of PEG chain length on molecular properties.

| Compound Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |

| Biotin-PEG2-NH-Boc | 474.6 | 12.7 | Short spacer for proximity-based assays. broadpharm.com |

| Biotin-PEG6-NH-Boc | 650.82 | 26.9 | Balanced hydrophilicity and spacing. medchemexpress.com |

| Biotin-PEG9-CH2CH2NH2 | 682.86 | 37.3 | Increased flexibility and water solubility. purepeg.com |

| Biotin-PEG11-CH2CH2NH2 | 770.97 | 44.5 | Enhanced separation for large biomolecules. purepeg.com |

Table 1: Comparison of Biotin-PEG-Amine Linkers.

Integration into Multi-Functional Nanosystems for Advanced Research Tools

This compound is an ideal component for the surface functionalization of nanosystems, such as gold nanoparticles, quantum dots, and liposomes, to create advanced tools for research and diagnostics. nih.gov The linker acts as a molecular bridge, imparting critical functionalities to the nanoparticle.

The integration process leverages the distinct ends of the molecule:

The deprotected amine terminus can be covalently attached to the surface of a nanosystem or to a payload molecule.

The PEG chain extends away from the surface, providing a hydrophilic shield that reduces non-specific protein adsorption and aggregation. nih.gov

The exposed biotin (B1667282) moiety serves as a universal, high-affinity anchor for any streptavidin- or avidin-conjugated molecule, enabling a modular "plug-and-play" approach to building complex research tools. broadpharm.com

This strategy allows for the creation of multi-functional nanosystems where each component has a defined role. For instance, a quantum dot could be functionalized with this compound, which is then used to attach a streptavidin-linked antibody for targeted cellular imaging. The biotin-PEG linker is crucial for ensuring the specific and stable attachment of the targeting ligand while maintaining the nanoparticle's colloidal stability. axispharm.com

| Component | Example | Function enabled by this compound |

| Core Nanomaterial | Gold Nanoparticle | Provides a stable scaffold and unique optical or physical properties. |

| Linker | This compound | Covalently attaches to the core or payload, provides a hydrophilic spacer, and presents a biotin anchor. |

| Affinity System | Streptavidin | Binds with high affinity to the biotin on the linker, allowing for modular attachment of probes. |

| Functional Moiety | Antibody, Enzyme, DNA | Attached to streptavidin, it directs the nanosystem to a specific target for detection, imaging, or therapeutic action. |

Table 2: Components of a Biotin-PEG6-Functionalized Nanosystem.

Expansion into Emerging Biochemical and Biotechnological Research Fields

The unique properties of this compound are driving its adoption in several cutting-edge areas of research, moving beyond traditional biotinylation applications.

PROTACs (Proteolysis Targeting Chimeras): This compound is used as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to degrade specific target proteins. medchemexpress.com In this context, the Biotin-PEG6 linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, demonstrating its critical role in the development of new therapeutics.

Advanced Diagnostics and Biosensors: The high specificity of the biotin-streptavidin interaction is being leveraged to design highly sensitive diagnostic assays. axispharm.com this compound can be used to immobilize capture probes (like antibodies or nucleic acids) onto sensor surfaces in a controlled orientation, enhancing detection sensitivity and reducing background noise. nih.gov

Targeted Drug Delivery: In drug delivery systems, the linker can be used to attach targeting ligands to drug-loaded nanoparticles or liposomes. researchgate.net The biotin end can bind to streptavidin-conjugated antibodies, effectively guiding the therapeutic payload to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

| Research Field | Specific Role of this compound |

| PROTAC Development | Acts as the flexible spacer connecting the target-binding ligand and the E3 ligase-recruiting ligand. medchemexpress.com |

| Advanced Diagnostics | Facilitates the stable and oriented immobilization of capture molecules on biosensor surfaces. axispharm.com |

| Targeted Drug Delivery | Connects targeting moieties (e.g., antibodies) to nanocarriers to guide them to specific biological sites. researchgate.netaxispharm.com |

| Single-Molecule Studies | Used to tether single molecules to surfaces for analysis via techniques like atomic force microscopy or optical tweezers. |

Table 3: Applications of this compound in Emerging Research Fields.

Q & A

Q. How can researchers synthesize Biotin-PEG6-CH2CH2NHBoc and confirm its structural integrity?

The synthesis involves three key steps: (1) Activation of the PEG spacer with a Boc-protected amine group, (2) conjugation of biotin via carbodiimide chemistry, and (3) purification using dialysis or size-exclusion chromatography. To confirm structural integrity, use NMR in deuterated solvents (e.g., DO or DMSO-d) to verify PEG backbone signals (δ 3.5–3.7 ppm) and Boc-group protons (δ 1.4 ppm). Mass spectrometry (MALDI-TOF or ESI-MS) should confirm the expected molecular weight ± 1 Da. For purity, HPLC with a C18 column and UV detection at 280 nm (biotin absorbance) is recommended .

Q. What are the optimal storage conditions for this compound to maintain stability?

The compound is light- and temperature-sensitive. Store lyophilized powder at −20°C in airtight, light-protected vials. For short-term use (≤1 week), dissolve in anhydrous DMSO or PBS (pH 7.4) and store at 4°C. Avoid freeze-thaw cycles, as PEG hydrolysis can occur, leading to reduced solubility and reactivity .

Q. How do researchers determine solubility and select appropriate solvents for this compound?

Solubility depends on PEG chain length and solvent polarity. For the PEG6 variant:

- Aqueous buffers : Soluble in PBS (pH 7.4) or Tris-HCl (≥5 mg/mL).

- Organic solvents : Soluble in DMSO, DMF, or dichloromethane (≥10 mg/mL). Test solubility by vortexing 1 mg of compound in 100 µL of solvent. Cloudiness indicates poor solubility. For biological assays, use DMSO stock solutions (≤5% v/v in final buffer) to avoid cytotoxicity .

Advanced Research Questions

Q. How can conjugation efficiency of this compound to target proteins be optimized?

Use a molar excess of this compound (5:1 to 20:1 reagent-to-protein ratio) in pH 8.0–9.0 buffers (e.g., borate or carbonate) to enhance amine reactivity. Quench unreacted groups with glycine or Tris buffer. Validate efficiency via: